molecular formula C15H12N2O4S B14600155 2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate CAS No. 61153-75-1

2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate

Cat. No.: B14600155
CAS No.: 61153-75-1
M. Wt: 316.3 g/mol
InChI Key: JTCSVFQAEBATLM-UHFFFAOYSA-N
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Description

2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate is a complex organic compound that features a diazonium group, a sulfonyl group, and a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate typically involves the diazotization of an amine precursor. The process begins with the sulfonation of 4-methylbenzene to introduce the sulfonyl group. This is followed by the nitration of the benzene ring to form a nitro compound, which is then reduced to an amine. The amine undergoes diazotization in the presence of nitrous acid to form the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium group, which is sensitive to temperature and pH.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.

    Coupling Reactions: The compound can participate in azo coupling reactions to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form an amine.

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for maintaining acidic conditions, and various nucleophiles for substitution reactions. The reactions are typically carried out at low temperatures to prevent decomposition of the diazonium group.

Major Products Formed

The major products formed from these reactions include substituted phenyl compounds, azo dyes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the labeling of biomolecules for detection and analysis.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate involves the formation of a diazonium ion, which is highly reactive and can undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate: Similar structure but with an amino group instead of an oxy group.

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Azo dyes: Compounds formed through azo coupling reactions involving diazonium salts.

Uniqueness

2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate is unique due to its combination of a diazonium group and a sulfonyl group, which imparts distinct reactivity and applications in various fields of research and industry.

Properties

CAS No.

61153-75-1

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

[2-(2-diazoacetyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(19,20)21-15-5-3-2-4-13(15)14(18)10-17-16/h2-10H,1H3

InChI Key

JTCSVFQAEBATLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C=[N+]=[N-]

Origin of Product

United States

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